Cas no 1431546-98-3 (7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine)

7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is a brominated benzodioxine derivative characterized by its stable dimethyl-substituted dioxine ring structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine substituent enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid benzodioxine core contributes to structural stability, making it useful in designing complex molecular architectures. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. High purity grades are available for research and industrial applications requiring precise stoichiometric control.
7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine structure
1431546-98-3 structure
Product name:7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
CAS No:1431546-98-3
MF:C10H11BrO2
Molecular Weight:243.097142457962
CID:5251261

7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine 化学的及び物理的性質

名前と識別子

    • 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
    • 4H-1,3-Benzodioxin, 7-bromo-2,2-dimethyl-
    • 7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
    • インチ: 1S/C10H11BrO2/c1-10(2)12-6-7-3-4-8(11)5-9(7)13-10/h3-5H,6H2,1-2H3
    • InChIKey: WTWXQLQBLUPRJS-UHFFFAOYSA-N
    • SMILES: O1C2=CC(Br)=CC=C2COC1(C)C

7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01O4N3-5g
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
1431546-98-3 95%
5g
$1953.00 2023-12-21
Aaron
AR01O4VF-1g
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
1431546-98-3 95%
1g
$751.00 2025-02-14
Enamine
EN300-367131-2.5g
7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
1431546-98-3 95.0%
2.5g
$1034.0 2025-03-18
Enamine
EN300-367131-0.25g
7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
1431546-98-3 95.0%
0.25g
$216.0 2025-03-18
Enamine
EN300-367131-0.1g
7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
1431546-98-3 95.0%
0.1g
$152.0 2025-03-18
Enamine
EN300-367131-10.0g
7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
1431546-98-3 95.0%
10.0g
$2269.0 2025-03-18
Enamine
EN300-367131-5.0g
7-bromo-2,2-dimethyl-2,4-dihydro-1,3-benzodioxine
1431546-98-3 95.0%
5.0g
$1530.0 2025-03-18
Aaron
AR01O4VF-100mg
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
1431546-98-3 95%
100mg
$234.00 2025-02-14
Aaron
AR01O4VF-2.5g
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
1431546-98-3 95%
2.5g
$1447.00 2025-02-14
Aaron
AR01O4VF-5g
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
1431546-98-3 95%
5g
$2129.00 2023-12-16

7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine 関連文献

7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxineに関する追加情報

7-Bromo-2,2-Dimethyl-4H-Benzo[d][1,3]Dioxine: A Comprehensive Overview

7-Bromo-2,2-Dimethyl-4H-Benzo[d][1,3]Dioxine, also known by its CAS number CAS No. 1431546-98-3, is a unique organic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of benzo[d][1,3]dioxines, which are aromatic heterocycles with two oxygen atoms in the ring system. The presence of a bromine atom at the 7-position and two methyl groups at the 2-position introduces interesting electronic and steric properties to the molecule.

The synthesis of 7-Bromo-2,2-Dimethyl-4H-Benzo[d][1,3]Dioxine involves a multi-step process that typically begins with the preparation of the dioxine ring system. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed transition metal catalysts to facilitate the formation of the dioxine ring under mild conditions. The introduction of bromine and methyl groups is achieved through electrophilic substitution reactions or alkylation processes, depending on the specific regiochemistry desired.

The structural features of this compound make it a valuable substrate for further functionalization. The bromine atom at position 7 can act as a leaving group in nucleophilic substitution reactions or undergo elimination to form unsaturated systems. Similarly, the methyl groups at position 2 provide steric bulk, which can influence reactivity and selectivity in subsequent transformations. These properties have led to its use as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of 7-Bromo-2,2-Dimethyl-4H-Benzo[d][1,3]Dioxine in materials science. For example, its ability to form stable coordination complexes with transition metals has been explored for applications in catalysis and sensing technologies. Additionally, its aromaticity and heteroatom content make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials.

In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. While these findings are still in the early stages of investigation, they suggest that further exploration into its pharmacological properties could yield valuable insights for drug discovery.

The environmental impact of CAS No. 1431546-98-3 is another area of growing interest. Researchers are examining its degradation pathways under various environmental conditions to assess its potential persistence and toxicity. Understanding these factors is crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 7-Bromo-2,2-Dimethyl-4H-Benzo[d][1,3]Dioxine is a versatile compound with a rich structural framework that offers numerous opportunities for chemical innovation. Its synthesis methods continue to evolve with advances in catalytic chemistry, while its applications span from materials science to pharmacology. As research into this compound progresses, it is likely to play an increasingly important role in both academic and industrial contexts.

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